4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE
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Overview
Description
This compound is characterized by its unique structure, which includes an iodinated aniline moiety and a phthalimide core
Preparation Methods
The synthesis of 4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the phthalimide core: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the iodinated aniline: The iodinated aniline can be synthesized separately and then coupled with the phthalimide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the phenolic group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and other nucleophiles.
Reduction reactions: The carbonyl groups in the phthalimide core can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation reactions: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and protein modifications.
Medicine: Due to its potential biological activity, it may be explored for use in drug development and as a diagnostic tool.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to modifications that affect their function. The presence of the iodinated aniline moiety can enhance its binding affinity to certain molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-{5-[(2-IODOPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENYL ACETATE include:
4-{5-[(2-bromoanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate: This compound has a bromine atom instead of iodine, which can affect its reactivity and applications.
4-{5-[(2-chloroanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate:
4-{5-[(2-fluoroanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate: Fluorine substitution can significantly alter the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C23H15IN2O5 |
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Molecular Weight |
526.3g/mol |
IUPAC Name |
[4-[5-[(2-iodophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H15IN2O5/c1-13(27)31-16-9-7-15(8-10-16)26-22(29)17-11-6-14(12-18(17)23(26)30)21(28)25-20-5-3-2-4-19(20)24/h2-12H,1H3,(H,25,28) |
InChI Key |
FKXYSOWJTOZLEC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4I |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4I |
Origin of Product |
United States |
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